molecular formula C15H14N2OS2 B2824815 N-(4-ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 921519-31-5

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2824815
CAS No.: 921519-31-5
M. Wt: 302.41
InChI Key: UFHGFLPLMVWFBY-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human or Veterinary Use. N-(4-ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a novel synthetic compound designed for research and development purposes. This acetamide-linked benzothiazole derivative features a 4-ethylbenzothiazole core coupled with a thiophene acetamide group, a structural motif common in the exploration of new bioactive molecules . Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry and are extensively investigated for a wide spectrum of biological activities . Recent scientific literature highlights significant research interest in similar structures for their potential as anti-tubercular agents , with some derivatives demonstrating potent inhibition of the Mycobacterium tuberculosis enzyme DprE1, a promising therapeutic target . Furthermore, structurally related acetamide-bearing benzothiazoles have shown notable urease inhibitory activity , exceeding the potency of standard controls in some studies, making them interesting candidates for biochemical research . The benzothiazole nucleus is also a key component in research related to anticancer, antimicrobial, and neuroprotective applications . As a research-grade chemical, this product is aimed at facilitating hit-to-lead optimization programs, structure-activity relationship (SAR) studies, and high-throughput screening campaigns in academic and industrial laboratories. Researchers can utilize this compound to explore its physicochemical properties, mechanism of action, and potential interactions with various biological targets.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-2-10-5-3-7-12-14(10)17-15(20-12)16-13(18)9-11-6-4-8-19-11/h3-8H,2,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHGFLPLMVWFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a benzo[d]thiazole moiety with a thiophene ring, which contributes to its potential biological effects. The molecular formula is C12H12N2OSC_{12}H_{12}N_2OS with a molecular weight of 232.3 g/mol. Its structural characteristics allow it to interact with various biological targets, enhancing its therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, potentially aiding in conditions like Alzheimer's disease .
  • Antimicrobial Activity : Studies indicate that derivatives of thiazole compounds exhibit antimicrobial properties by disrupting bacterial lipid biosynthesis, thereby inhibiting growth. The presence of the thiazole ring in this compound suggests similar activity.
  • Anticancer Properties : Research has demonstrated that thiazole derivatives can inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer-related targets warrant further investigation.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Enzyme InhibitionAcetylcholinesterase
AntimicrobialDisruption of bacterial lipid synthesis
AnticancerInduction of apoptosis

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition :
    • A study evaluating various thiazole derivatives found that compounds similar to this compound exhibited significant AChE inhibitory activity, with IC50 values indicating effective inhibition . This suggests potential utility in treating neurodegenerative disorders.
  • Antimicrobial Studies :
    • The compound was tested against a range of bacterial strains, showing notable inhibition against Gram-positive bacteria. The mechanism was linked to the interference with lipid biosynthesis pathways essential for bacterial cell wall integrity.
  • Cytotoxicity Assays :
    • In vitro assays revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The study highlighted its potential as a lead compound for further development in cancer therapy .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with several classes of acetamide derivatives, differing primarily in substituents and heterocyclic appendages. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents/R Groups Molecular Weight (g/mol) Melting Point (°C) Notable Features
N-(4-Ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide Benzo[d]thiazole Ethyl (C4), Thiophen-2-yl 316.44* Not reported Thiophene confers π-electron richness
Compound 13 () Thiazole p-Tolyl, Piperazine 422.54 289–290 Piperazine enhances solubility
Compound 9c () Thiazole-Triazole 4-Bromophenyl, Benzimidazole ~500 (estimated) Not reported Triazole improves metabolic stability
4k () Benzo[d]thiazole 6-Methoxy, Isoquinoline 473.57 240.6 Isoquinoline may enhance CNS activity
6a () Thiazole-Coumarin Methylamino, Coumarin ~380 (estimated) Not reported Coumarin offers fluorescence properties

*Calculated based on molecular formula.

Key Observations :

Substituent Effects: The ethyl group at position 4 of the benzothiazole ring in the target compound may enhance lipophilicity compared to methoxy or halogen substituents in analogs like 4k .

Bioisosteric Replacements: Unlike oxadiazole-containing analogs () , the target lacks bioisosteric moieties known to enhance hydrogen bonding with receptors, which may impact its pharmacological potency.

Comparison with Other Syntheses :

  • Compound 13 (): Achieved 75% yield via piperazine-aryl coupling, highlighting efficient aromatic substitution .
  • 4a–4p (): Yields of 71–86% using triethylamine-mediated reactions in DMF, suggesting similar scalability for the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide, and which analytical methods confirm its purity?

  • Answer: The synthesis typically involves coupling a 4-ethylbenzothiazol-2-amine derivative with 2-(thiophen-2-yl)acetic acid via an amide bond formation. Key steps include activating the carboxylic acid (e.g., using EDCI/HOBt) and refluxing in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert gas . Purity is confirmed via thin-layer chromatography (TLC) for reaction monitoring, followed by 1H/13C NMR to verify molecular connectivity and high-resolution mass spectrometry (HRMS) for exact mass validation .

Q. How is the molecular structure of this compound characterized, and what challenges arise in spectral interpretation?

  • Answer: X-ray crystallography is the gold standard for unambiguous structural determination, but when crystals are unavailable, 2D NMR techniques (e.g., COSY, HSQC) resolve ambiguities in overlapping proton environments, particularly in the benzothiazole and thiophene regions . Challenges include distinguishing between rotational isomers of the acetamide group, which can split signals in NMR .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Answer: Initial screening should include enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT on cancer cell lines). The thiophene and benzothiazole moieties suggest potential anticancer or antimicrobial activity, requiring dose-response studies (IC50/EC50 determination) .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between benzothiazole and thiophene acetamide moieties while minimizing side-product formation?

  • Answer: Optimization involves:

  • Solvent selection: DMF enhances solubility but may promote side reactions; switching to dichloromethane with molecular sieves reduces hydrolysis .
  • Catalyst use: DMAP (4-dimethylaminopyridine) accelerates amide bond formation under mild conditions .
  • Temperature control: Lower temperatures (0–5°C) suppress thiophene oxidation, while higher temperatures (40–50°C) improve reaction rates .
    Monitor intermediates via HPLC-MS to isolate and characterize byproducts (e.g., acetylated thiophene derivatives) .

Q. How should contradictory biological activity data across studies be resolved?

  • Answer: Contradictions often stem from variations in assay conditions (e.g., serum concentration, cell line specificity). To address this:

  • Perform dose-response curves under standardized conditions (e.g., 10% FBS in DMEM for cell assays) .
  • Use isothermal titration calorimetry (ITC) to validate binding affinities independently of cellular context .
  • Compare structural analogs (e.g., 4-ethyl vs. 4-fluorobenzothiazole derivatives) to identify critical pharmacophores .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Answer:

  • Molecular docking (AutoDock Vina, Schrödinger Glide) models binding modes to targets like EGFR or tubulin, using crystallographic data for validation .
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, identifying key residues (e.g., Lysine or Threonine in ATP-binding pockets) .
  • QSAR models prioritize substituents (e.g., ethyl vs. methoxy groups) based on electronic (HOMO-LUMO) and steric parameters (LogP) .

Q. What advanced techniques resolve challenges in crystallizing this compound for X-ray analysis?

  • Answer:

  • Solvent vapor diffusion with mixed solvents (e.g., DMSO:hexane) promotes slow crystallization .
  • Cryo-cooling (100 K) mitigates disorder in flexible acetamide chains .
  • SHELXT software resolves phase problems in small-molecule crystallography, particularly for sulfur-heavy structures .

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